Cas no 2703779-32-0 (Pyrimidine, 5-chloro-2-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1))

Pyrimidine, 5-chloro-2-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1) is a heterocyclic organic compound featuring a pyrimidine core substituted with a chlorinated tetrahydro-pyridinyl group. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications. Its structural properties suggest potential utility as an intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry for targeting neurological or metabolic pathways. The compound’s well-defined molecular structure allows for precise modifications, facilitating structure-activity relationship studies. High-purity grades ensure reproducibility in experimental settings, supporting its use in drug discovery and development.
Pyrimidine, 5-chloro-2-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1) structure
2703779-32-0 structure
Product name:Pyrimidine, 5-chloro-2-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1)
CAS No:2703779-32-0
MF:C9H11Cl2N3
Molecular Weight:232.109739542007
CID:5416276
PubChem ID:165945467

Pyrimidine, 5-chloro-2-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

    • 5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride
    • Z5184488663
    • EN300-33039544
    • 2703779-32-0
    • Pyrimidine, 5-chloro-2-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1)
    • インチ: 1S/C9H10ClN3.ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;/h1,5-6,11H,2-4H2;1H
    • InChIKey: ZACPHDSWMXSNRA-UHFFFAOYSA-N
    • SMILES: C1(C2=CCNCC2)=NC=C(Cl)C=N1.[H]Cl

計算された属性

  • 精确分子量: 231.0330028g/mol
  • 同位素质量: 231.0330028g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 197
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.8Ų

Pyrimidine, 5-chloro-2-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-33039544-0.25g
5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride
2703779-32-0 95.0%
0.25g
$530.0 2025-03-18
Enamine
EN300-33039544-0.5g
5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride
2703779-32-0 95.0%
0.5g
$835.0 2025-03-18
Enamine
EN300-33039544-1.0g
5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride
2703779-32-0 95.0%
1.0g
$1070.0 2025-03-18
Aaron
AR02819T-2.5g
5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride
2703779-32-0 95%
2.5g
$2913.00 2025-02-15
Aaron
AR02819T-50mg
5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride
2703779-32-0 95%
50mg
$368.00 2025-02-15
Aaron
AR02819T-5g
5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride
2703779-32-0 95%
5g
$4295.00 2025-02-15
1PlusChem
1P02811H-100mg
5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride
2703779-32-0 95%
100mg
$522.00 2024-05-08
1PlusChem
1P02811H-5g
5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride
2703779-32-0 95%
5g
$3900.00 2024-05-08
Enamine
EN300-33039544-2.5g
5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride
2703779-32-0 95.0%
2.5g
$2100.0 2025-03-18
Enamine
EN300-33039544-5.0g
5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride
2703779-32-0 95.0%
5.0g
$3105.0 2025-03-18

Pyrimidine, 5-chloro-2-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1) 関連文献

Pyrimidine, 5-chloro-2-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1)に関する追加情報

Pyrimidine, 5-chloro-2-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1)

The compound Pyrimidine, 5-chloro-2-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1) with CAS No. 2703779-32-0 is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. The pyrimidine ring system serves as a central scaffold for various bioactive molecules, and the substitution patterns in this compound further enhance its functional properties.

Recent studies have highlighted the importance of pyrimidine derivatives in modulating cellular processes. The presence of a 5-chloro substituent introduces electronic effects that can influence the molecule's reactivity and selectivity. Additionally, the 1,2,3,6-tetrahydro-4-pyridinyl group attached at position 2 of the pyrimidine ring introduces a bicyclic structure that may confer enhanced stability and bioavailability. These structural features make this compound a promising candidate for exploring its role in therapeutic interventions.

One of the most exciting aspects of this compound is its potential as a bioisostere or lead compound in medicinal chemistry. Researchers have been exploring how subtle modifications to its structure can lead to improved pharmacokinetic profiles and target specificity. For instance, the hydrochloride salt form (1:1) ensures optimal solubility and stability under physiological conditions.

Recent advancements in computational chemistry have enabled detailed molecular modeling of this compound. Studies using docking simulations have revealed potential binding interactions with key biological targets such as kinases or G-protein coupled receptors (GPCRs). These insights are crucial for understanding how this compound might exert its biological effects.

In terms of synthesis, the preparation of Pyrimidine, 5-chloro-2-(1,2,3,6-tetrahydro-4-pyridinyl)- involves multi-step organic reactions that require precise control over regioselectivity and stereochemistry. The use of advanced catalytic systems and protecting groups has significantly improved the efficiency of these reactions.

Looking ahead, the exploration of this compound's biological activity is expected to shed light on its potential therapeutic applications. Preclinical studies are currently underway to evaluate its efficacy in models of diseases such as cancer or neurodegenerative disorders. The integration of cutting-edge analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will further enhance our understanding of its pharmacokinetics and pharmacodynamics.

In conclusion,Pyrimidine derivatives like this one represent a vital area of research in contemporary medicinal chemistry. Their structural versatility and potential for bioactivity make them invaluable tools for advancing drug discovery efforts. As research continues to unfold on this compound with CAS No. 2703779-32-0, it holds promise for contributing to innovative therapeutic solutions in the near future.

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